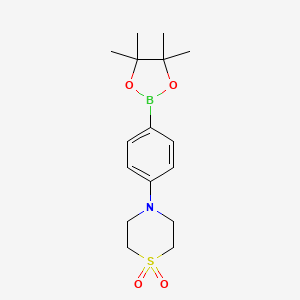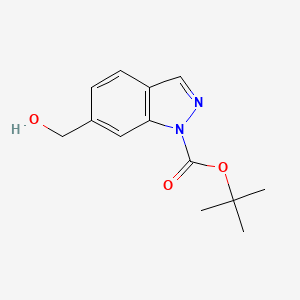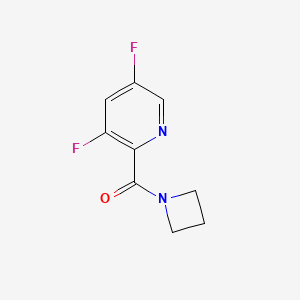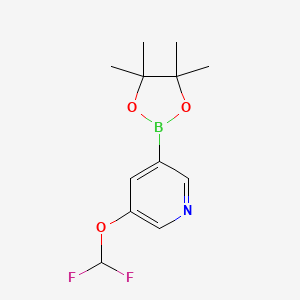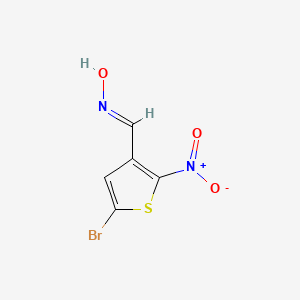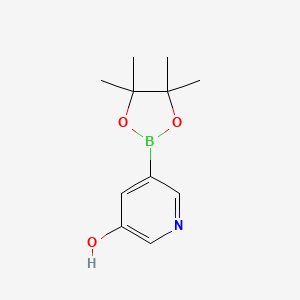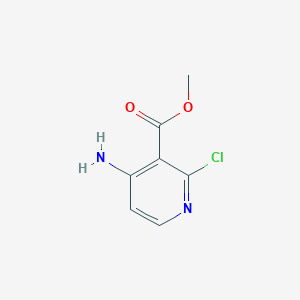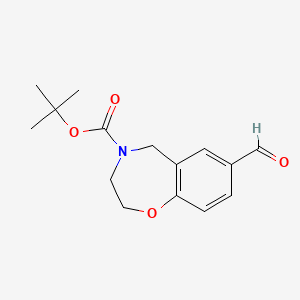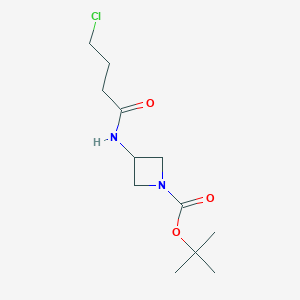
Tert-butyl 3-(4-chlorobutanoylamino)azetidine-1-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound is utilized in the synthesis of various pharmaceuticals. Its structure is pivotal in the creation of peptidomimetics, which are molecules that mimic the biological activity of peptides. These are used in drug design to improve pharmacokinetic properties .
Material Science
In material science, this compound can be used to modify surface properties of materials. By incorporating it into polymers, researchers can create materials with specific characteristics, such as increased resistance to degradation or altered electrical conductivity .
Chemical Synthesis
Tert-butyl 3-(4-chlorobutanoylamino)azetidine-1-carboxylate serves as an intermediate in organic synthesis. It’s particularly useful in the construction of complex molecules due to its reactive tert-butyl group, which can be easily removed to reveal a functional group that can undergo further reactions.
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatography and mass spectrometry. It helps in the identification and quantification of unknown substances within a sample .
Biopharma Production
The compound finds application in biopharmaceutical manufacturing. It can be involved in the synthesis of active pharmaceutical ingredients (APIs) or as a protective group during the synthesis of biologically active peptides .
Controlled Environment and Cleanroom Solutions
Due to its high purity and stability, Tert-butyl 3-(4-chlorobutanoylamino)azetidine-1-carboxylate is suitable for use in controlled environments. It’s used in the preparation of samples or reagents that require a contamination-free environment .
Propiedades
IUPAC Name |
tert-butyl 3-(4-chlorobutanoylamino)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)15-7-9(8-15)14-10(16)5-4-6-13/h9H,4-8H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXGQRYTYKTFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC(=O)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


